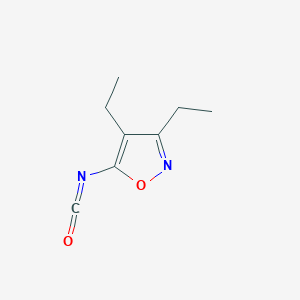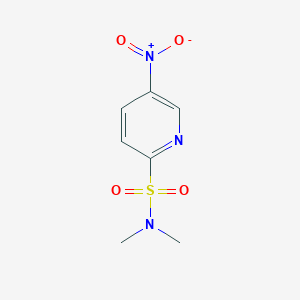
N,N-dimethyl-5-nitropyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-5-nitropyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyridine ring substituted with a nitro group at the 5-position and a sulfonamide group at the 2-position, with two methyl groups attached to the nitrogen atom of the sulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and subsequent N,N-dimethylation. One common method involves the reaction of 3-nitropyridine with sulfur dioxide and a sulfonating agent to form 5-nitropyridine-2-sulfonic acid. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired compound. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-5-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is N,N-dimethyl-5-aminopyridine-2-sulfonamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-dimethyl-5-nitropyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-5-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-4-nitropyridine-2-sulfonamide
- N,N-dimethyl-3-nitropyridine-2-sulfonamide
- N,N-dimethyl-5-nitropyridine-3-sulfonamide
Uniqueness
N,N-dimethyl-5-nitropyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro and sulfonamide groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H9N3O4S |
|---|---|
Peso molecular |
231.23 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C7H9N3O4S/c1-9(2)15(13,14)7-4-3-6(5-8-7)10(11)12/h3-5H,1-2H3 |
Clave InChI |
XPZOYNPLOANQGG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


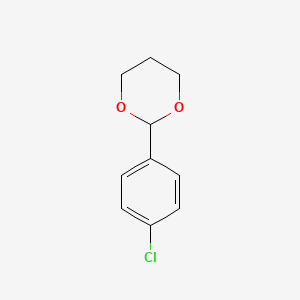
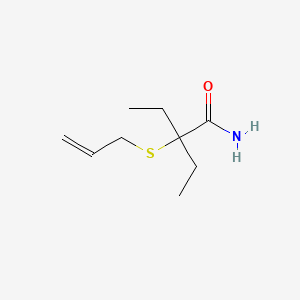
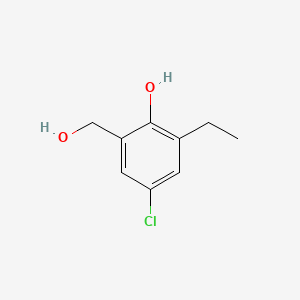


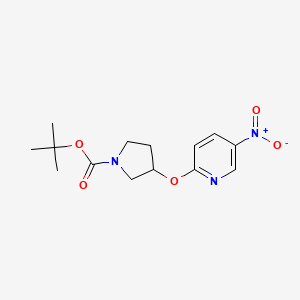
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
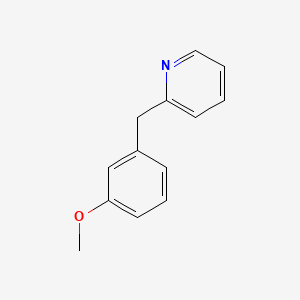
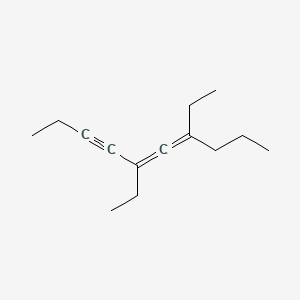
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
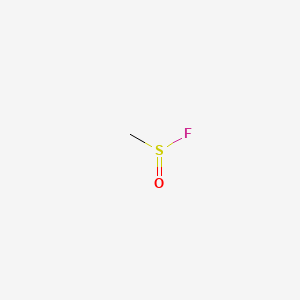

![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
